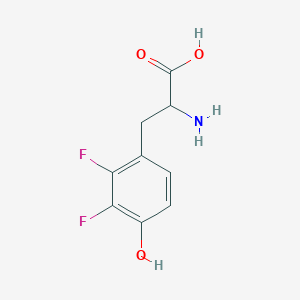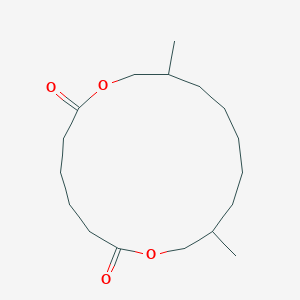
10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione: is a macrocyclic compound known for its unique structural properties and applications in various fields This compound is characterized by its large ring structure, which includes two oxygen atoms and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are crucial to obtaining the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets could lead to the discovery of novel treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1,4-Dioxacycloheptadecane-5,17-dione: Another macrocyclic compound with similar structural features but different functional groups.
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A compound with a similar ring structure but different substituents.
Uniqueness: 10,16-Dimethyl-1,8-dioxacycloheptadecane-2,7-dione is unique due to its specific arrangement of methyl groups and oxygen atoms within the macrocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
194613-90-6 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
10,16-dimethyl-1,8-dioxacycloheptadecane-2,7-dione |
InChI |
InChI=1S/C17H30O4/c1-14-8-4-3-5-9-15(2)13-21-17(19)11-7-6-10-16(18)20-12-14/h14-15H,3-13H2,1-2H3 |
Clave InChI |
QUQZTAVNNJPQKH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC(COC(=O)CCCCC(=O)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
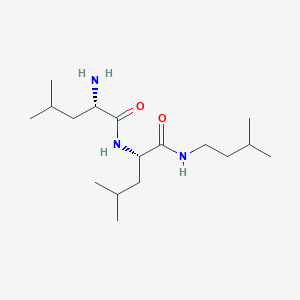
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)
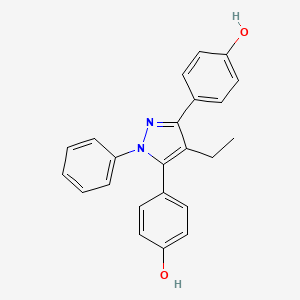

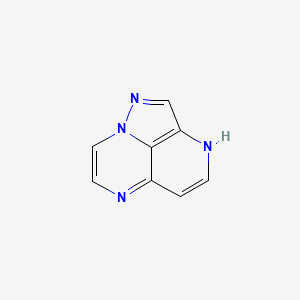
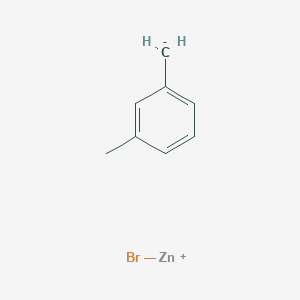
![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
